

Comparing GSK3532795 with other HIV-1 maturation inhibitors

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Compound of Interest

Compound Name: GSK3532795

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A Comparative Guide to **GSK3532795** and Other HIV-1 Maturation Inhibitors

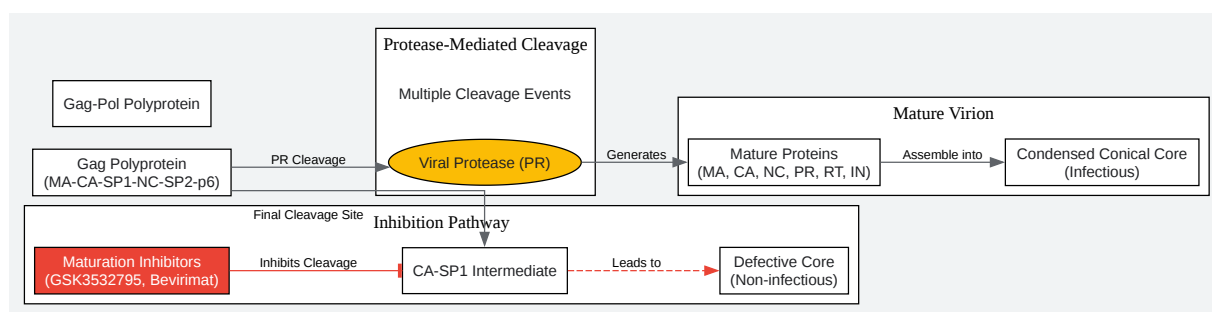
Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is critically dependent on the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process, representing a distinct mechanism of action from other antiretroviral therapies like protease inhibitors (PIs).^{[1][2][3]} This guide provides a detailed comparison of **GSK3532795**, a second-generation maturation inhibitor, with the first-in-class agent, bevirimat (BVM), and other relevant compounds, supported by experimental data and methodologies.

Mechanism of Action

HIV-1 maturation inhibitors specifically target the final cleavage event in the Gag processing cascade: the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1).^{[1][4]} This cleavage is essential for the structural rearrangement and condensation of the viral core, which is necessary for infectivity.^{[5][6]} By binding to the CA-SP1 cleavage site within the Gag polyprotein, MIs are thought to stabilize the immature Gag lattice, preventing the viral protease from accessing and cleaving the junction.^{[5][7]} This results in the release of non-infectious viral particles with defective cores.^{[8][9]}

The diagram below illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by maturation inhibitors.



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Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.

Comparative Analysis of Maturation Inhibitors

The primary challenge for the first-generation MI, bevirimat, was its reduced efficacy against HIV-1 isolates carrying naturally occurring polymorphisms in the Gag sequence, particularly at amino acid positions 369, 370, and 371.[5][8][10] This led to treatment failure in approximately 50% of patients.[9] Second-generation MIs, such as **GSK3532795** (formerly BMS-955176), were developed to overcome this limitation.[4][7][11]

Data Presentation

Table 1: Comparative In Vitro Antiviral Activity

This table summarizes the in vitro efficacy of **GSK3532795** and bevirimat against wild-type HIV-1 and common polymorphic variants.

Compound	Virus Strain	EC ₅₀ (nM)	Fold Change vs. Wild-Type	Reference
Bevirimat	Wild-Type (NL4-3)	1.8	1.0	[4]
V370A Polymorphism	>1,000	>555	[5]	
Q369H Polymorphism	130	72.2	[7]	
V362I Polymorphism	25	13.9	[5]	
GSK3532795	Wild-Type (NL4-3)	0.33	1.0	[5]
V370A Polymorphism	0.51	1.5	[5]	
Q369H Polymorphism	0.35	1.1	[7]	
V362I Polymorphism	0.76	2.3	[5]	

Table 2: Clinical Efficacy of **GSK3532795** in Treatment-Naïve Adults (Phase IIb, Week 24)

This table presents the primary efficacy and safety outcomes from a Phase IIb clinical trial (NCT02415595) comparing different doses of **GSK3532795** (in combination with TDF/FTC) to efavirenz (EFV).[\[8\]](#)[\[12\]](#)

Treatment Arm	Virologic Response (HIV-1 RNA <40 copies/mL)	Adverse Events Leading to Discontinuation	Serious Adverse Events	Most Common Adverse Events
GSK3532795 60 mg QD	76%	5%	5%	Gastrointestinal
GSK3532795 120 mg QD	83%	5%	5%	Gastrointestinal
GSK3532795 180 mg QD	81%	5%	5%	Gastrointestinal
Efavirenz 600 mg QD	77%	17%	9%	CNS, Rash

Note: Despite comparable efficacy to EFV, further development of **GSK3532795** was discontinued due to higher rates of gastrointestinal intolerance and the emergence of resistance to the NRTI backbone.[\[5\]](#)[\[8\]](#)

Table 3: Resistance Profile of **GSK3532795**

This table outlines the key amino acid substitutions in Gag associated with reduced susceptibility to **GSK3532795**, identified through in vitro selection studies.[\[5\]](#)

Resistance Pathway	Primary Substitution	Secondary Substitutions	Fold Change in EC ₅₀
1	A364V	R286K, T332S, I333V, V370A/M	>100
2	V362I	V218A/M, H219Q, G221E (in CA-NTD)	>50
3	V362I	R41G (in Protease)	>50

Experimental Protocols

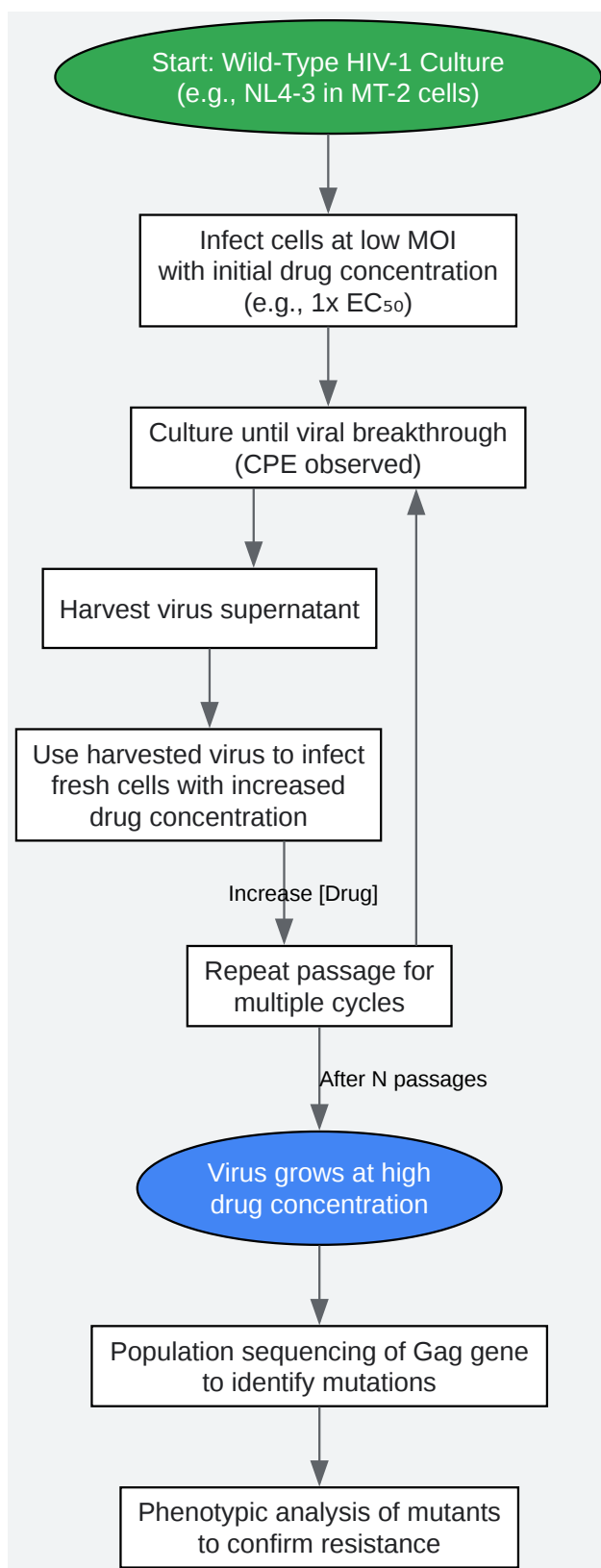
In Vitro Antiviral Activity Assay (Single-Cycle Infection)

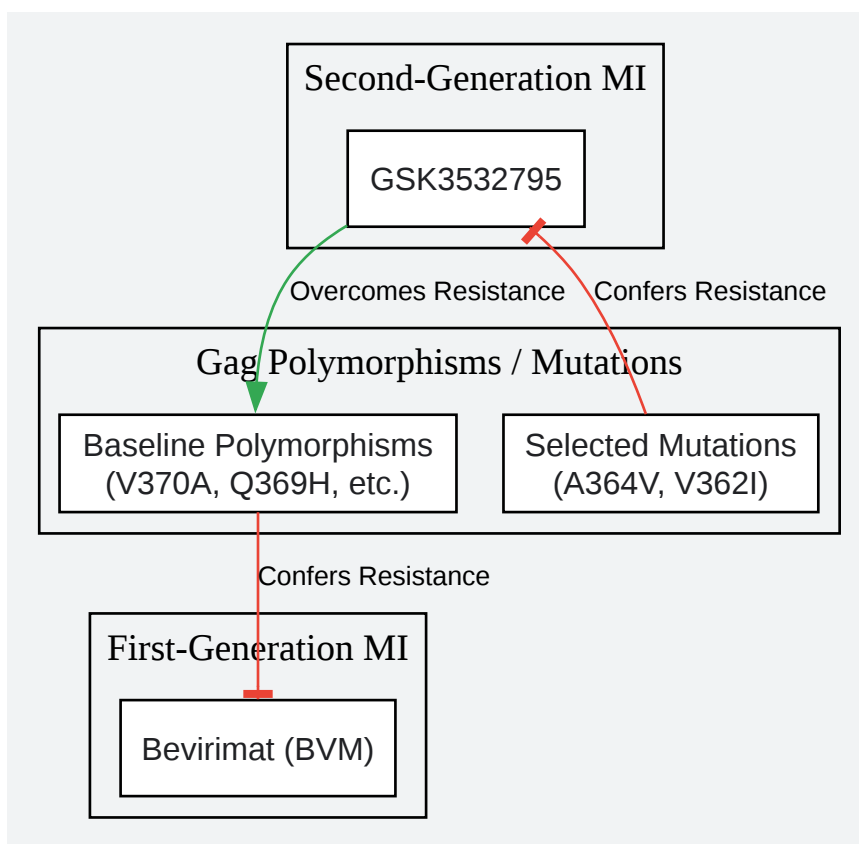
The antiviral activity of maturation inhibitors is commonly determined using a single-cycle infectivity assay with recombinant HIV-1 strains.

- **Virus Production:** Recombinant viruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) encoding a luciferase reporter gene and a plasmid expressing the desired Gag-Pol sequence (wild-type or mutant).
- **Cell Culture:** Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates.
- **Drug Dilution:** The maturation inhibitor compound is serially diluted to various concentrations.
- **Infection:** Target cells are pre-incubated with the diluted compound before being infected with the recombinant virus stock.
- **Incubation:** The infected cells are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.[\[9\]](#)
- **Data Analysis:** Luciferase activity is measured using a luminometer. The percent inhibition of viral replication is plotted against the drug concentration, and the 50% effective concentration (EC₅₀) is calculated using non-linear regression analysis.[\[9\]](#)

In Vitro Resistance Selection Workflow

This workflow is used to identify mutations that confer resistance to a specific drug.





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References

1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2. Maturation inhibitors | Research Starters | EBSCO Research [ebSCO.com]
3. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
4. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naïve HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naïve HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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